N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivativesThe presence of the fluorophenyl group and the pyrazolo[3,4-d]pyrimidine core makes this compound particularly interesting for research in various fields, including cancer treatment and antimicrobial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide typically involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved by reacting 4-fluorophenylhydrazine with a suitable pyrimidine precursor under acidic or basic conditions.
Coupling with Benzohydrazide: The pyrazolo[3,4-d]pyrimidine intermediate is then coupled with benzohydrazide in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final product.
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide has several scientific research applications:
Cancer Research: The compound has shown potential as a CDK2 inhibitor, which is a target for cancer treatment.
Antimicrobial Activity: Pyrazolo[3,4-d]pyrimidine derivatives, including this compound, have demonstrated antimicrobial properties against various bacterial and fungal strains.
Biological Studies: The compound is used in studying cell cycle progression and apoptosis induction in cancer cells.
Medicinal Chemistry: It serves as a lead compound for the development of new therapeutic agents with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide involves:
CDK2 Inhibition: The compound binds to the active site of CDK2 (cyclin-dependent kinase 2), inhibiting its activity.
Molecular Targets and Pathways: The primary molecular target is CDK2, but the compound may also interact with other kinases and signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These include compounds with similar core structures but different substituents, such as pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines.
Fluorophenyl Derivatives: Compounds with the fluorophenyl group attached to different heterocyclic cores, such as pyrazoles and pyridines.
Uniqueness
N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is unique due to its specific combination of the pyrazolo[3,4-d]pyrimidine core and the fluorophenyl group, which imparts distinct biological activities and potential therapeutic applications .
Biological Activity
N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, focusing on its antitumor, anti-inflammatory, and antimicrobial effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core substituted with a 4-fluorophenyl group and a benzohydrazide moiety. This structural configuration is believed to enhance its biological activity through specific interactions with molecular targets in various pathways.
Antitumor Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant antitumor properties. For instance, compounds similar to this compound have shown inhibitory activity against key oncogenic pathways:
- Targeted Inhibition : The compound has been identified as a potent inhibitor of BRAF(V600E) and EGFR, which are critical in many cancers. In vitro studies demonstrated IC50 values indicating effective growth inhibition across various cancer cell lines (e.g., NCI-60 panel) .
- Mechanism of Action : The compound interacts with the ATP-binding site of kinases involved in tumor progression. Structural studies have revealed unique binding interactions that contribute to its selectivity and potency .
Anti-inflammatory Activity
This compound exhibits anti-inflammatory properties by modulating key inflammatory pathways:
- p38 MAP Kinase Inhibition : Similar compounds have been shown to inhibit p38 MAP kinase, leading to reduced production of pro-inflammatory cytokines. This inhibition is crucial for conditions such as rheumatoid arthritis and other inflammatory diseases .
Antimicrobial Activity
The compound also displays antimicrobial effects:
- Broad Spectrum Activity : Studies have reported that pyrazole derivatives can inhibit a range of pathogens, including bacteria and fungi. For example, derivatives demonstrated effective antifungal activity against several phytopathogenic fungi with IC50 values ranging from 11.91 to 28.84 µg/mL .
Case Studies
Several studies highlight the biological efficacy of related compounds:
- In Vitro Studies : A series of pyrazole derivatives were tested against cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
- In Vivo Studies : Animal models treated with pyrazole derivatives exhibited significant tumor regression compared to control groups, supporting the potential for clinical applications .
Research Findings Table
Properties
IUPAC Name |
N'-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6O/c19-13-6-8-14(9-7-13)25-17-15(10-22-25)16(20-11-21-17)23-24-18(26)12-4-2-1-3-5-12/h1-11H,(H,24,26)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRJZQZGDAIROX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.